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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

In the landscape of synthetic REV-ERB agonists, SR9009 has long been a tool for researchers
exploring the roles of the nuclear receptors REV-ERBa and REV-ERBJ in circadian rhythm,
metabolism, and inflammation. However, the emergence of a newer agonist, STL1267,
necessitates a detailed comparison to guide future research and drug development. This guide
provides an objective, data-driven comparison of the efficacy of STL1267 and SR9009,
drawing upon available preclinical data.

Molecular Efficacy at the Target

At the molecular level, both STL1267 and SR9009 function as agonists of REV-ERB, initiating
the recruitment of the nuclear receptor corepressor (NCoR) to repress the transcription of
target genes. However, quantitative data reveals significant differences in their potency and
efficacy.

STL1267 demonstrates substantially higher potency in binding to REV-ERBa and in recruiting
the NCoR corepressor compared to SR9009.[1] One study found that the potency of STL1267
(EC50 = 0.13 uM) in NCoR recruitment was more than ten times greater than that of SR9009
(EC50 = 1.9 uM).[1] Furthermore, the binding affinity (Ki) of STL1267 to REV-ERBa was found
to be 0.16 pM, while SR9009's was 0.68 pM.[1] Another report indicated that STL1267 is over
tenfold more potent than SR9009, with an EC50 of 0.13 uM compared to 1.9 uM for SR9009.[2]
In cell-based reporter assays, STL1267 also showed enhanced potency and efficacy, with an
EC50 of 1.8 uM versus 4.7 uyM for SR9009, and an approximately 8-fold greater maximal
efficacy for NCoR recruitment.[1]
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Parameter STL1267 SR9009 Reference
REV-ERBa Binding
o ) 0.16 uM 0.68 uM [1]
Affinity (Ki)
NCoR Recruitment
0.13 uM 1.9 uM [1]
(EC50)
Cell-Based NCoR
_ 1.8 uM 4.7 uM [1]
Recruitment (EC50)
REV-ERBa Agonist
o Not Reported 670 nM [3]
Activity (IC50)
REV-ERBf Agonist
Not Reported 800 nM [3]

Activity (IC50)

In Vitro Efficacy: Target Gene Regulation

The enhanced molecular potency of STL1267 translates to greater efficacy in regulating the
expression of REV-ERB target genes in cell-based models. In human hepatocarcinoma HepG2
cells, STL1267 was more effective than SR9009 at repressing the expression of BMALL, a
core clock gene.[1] Similarly, in mouse myoblast C2C12 cells, STL1267 demonstrated greater
efficacy in upregulating the expression of genes involved in mitochondrial function and fatty

acid oxidation.[1]

In Vivo Efficacy: An Inflammatory Pain Model

A direct comparison in a preclinical model of inflammatory pain, the carrageenan-induced paw
edema model, further highlights the superior in vivo efficacy of STL1267. In this model, a single
administration of either agonist was sufficient to reduce footpad inflammation at 4 hours post-
injection.[4][5] However, STL1267 continued to suppress inflammation at the 24-hour time
point, a sustained effect not observed with SR9009 at the doses tested.[4][5] This suggests that
STL1267 may be more efficacious in vivo, even when administered at a lower dose (50 mg/kg
for STL1267 vs. 100 mg/kg for SR9009).[4][5]
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In Vivo Model Compound Dosage Outcome Reference
Sustained
Carrageenan- o
reduction in
Induced Paw STL1267 50 mg/kg ) ) [4][5]
inflammation at 4
Edema
and 24 hours.
Reduction in
Carrageenan- inflammation at 4
Induced Paw SR9009 100 mg/kg hours, but not [41[5]
Edema sustained at 24
hours.

Pharmacokinetic Properties

Pharmacokinetic data for STL1267 indicates that it possesses favorable properties for in vivo
research, including the ability to cross the blood-brain barrier.[1][6] Following a 50 mg/kg
intraperitoneal injection in mice, STL1267 was found to have a plasma half-life of
approximately 1.6 hours.[1][6]

Experimental Protocols
Carrageenan-induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effects of STL1267 and SR9009.
Animals: Male C57BI/6J mice (6-8 weeks of age).[1]

Procedure:

e Abaseline measurement of paw thickness is taken using a caliper.

» Mice are administered either vehicle (e.g., 10% DMSO, 12% TWEENSO0 in PBS), STL1267
(50 mg/kg), or SR9009 (100 mg/kg) via intraperitoneal (i.p.) injection.[1][4][5]

e One hour post-treatment, 20 pL of 1% A-carrageenan solution in saline is injected into the
subplantar region of the right hind paw.[7] The contralateral paw is injected with saline as a
control.
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» Paw thickness is measured at various time points post-carrageenan injection (e.g., 4 and 24
hours) to assess edema.[4][5]

In Vivo Target Gene Expression Analysis

Objective: To assess the in vivo efficacy of STL1267 in regulating REV-ERB target genes.
Animals: Male C57BI/6J mice (6-8 weeks of age).[1]
Procedure:

e Mice are injected intraperitoneally with either vehicle or STL1267 (50 mg/kg).[1]

Mice are sacrificed at various time points post-injection (e.g., 1, 3, 8, and 12 hours).[1]

Tissues such as the liver are collected.[1]

RNA is extracted from the tissue samples.

Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of
REV-ERB target genes, such as Bmall.[1]

Signaling Pathway and Experimental Workflow
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Caption: REV-ERB agonist signaling pathway.
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In Vivo Efficacy Workflow
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Caption: Workflow for in vivo inflammatory pain model.

Conclusion

The available data strongly suggests that STL1267 is a more potent and efficacious REV-ERB
agonist than SR9009, both in vitro and in vivo. Its improved potency, longer-lasting in vivo
efficacy, and favorable pharmacokinetic profile, including blood-brain barrier permeability,
position it as a superior tool for investigating the physiological roles of REV-ERB and as a more
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promising lead compound for the development of therapeutics targeting REV-ERB-related
pathways. Researchers and drug development professionals should consider these
advantages when selecting a REV-ERB agonist for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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